![molecular formula C21H13Cl2F3N4O B2629981 1-(5-(Benzyloxy)-2,4-dichlorophenyl)-5-(3-(trifluoromethyl)phenyl)-1H-1,2,3,4-tetraazole CAS No. 338961-48-1](/img/structure/B2629981.png)
1-(5-(Benzyloxy)-2,4-dichlorophenyl)-5-(3-(trifluoromethyl)phenyl)-1H-1,2,3,4-tetraazole
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Description
1-(5-(Benzyloxy)-2,4-dichlorophenyl)-5-(3-(trifluoromethyl)phenyl)-1H-1,2,3,4-tetraazole is a useful research compound. Its molecular formula is C21H13Cl2F3N4O and its molecular weight is 465.26. The purity is usually 95%.
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Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of 1-(5-(Benzyloxy)-2,4-dichlorophenyl)-5-(3-(trifluoromethyl)phenyl)-1H-1,2,3,4-tetraazole:
Medicinal Chemistry
1-(5-(Benzyloxy)-2,4-dichlorophenyl)-5-(3-(trifluoromethyl)phenyl)-1H-1,2,3,4-tetraazole: has been explored for its potential as a pharmacologically active compound. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development. Researchers have investigated its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent .
Organic Synthesis
This compound serves as a valuable intermediate in organic synthesis. Its complex structure, featuring multiple functional groups, makes it a versatile building block for synthesizing more complex molecules. It is often used in the synthesis of other heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals .
Material Science
In material science, 1-(5-(Benzyloxy)-2,4-dichlorophenyl)-5-(3-(trifluoromethyl)phenyl)-1H-1,2,3,4-tetraazole is studied for its potential use in creating advanced materials. Its unique chemical properties can contribute to the development of polymers and other materials with specific desired properties, such as enhanced thermal stability or electrical conductivity .
Analytical Chemistry
The compound is also used in analytical chemistry as a standard or reference material. Its well-defined structure and properties make it suitable for calibrating instruments and validating analytical methods. This ensures accuracy and reliability in various chemical analyses .
Environmental Chemistry
Researchers have explored the use of this compound in environmental chemistry, particularly in the detection and remediation of pollutants. Its ability to interact with various environmental contaminants makes it a potential candidate for developing sensors and other technologies aimed at monitoring and mitigating pollution .
Agricultural Chemistry
In agricultural chemistry, 1-(5-(Benzyloxy)-2,4-dichlorophenyl)-5-(3-(trifluoromethyl)phenyl)-1H-1,2,3,4-tetraazole is investigated for its potential as a pesticide or herbicide. Its unique chemical structure allows it to act on specific biological pathways in pests or weeds, offering a targeted approach to pest control .
Biochemical Research
The compound is also used in biochemical research to study enzyme interactions and metabolic pathways. Its ability to bind to specific enzymes makes it a useful tool for probing the mechanisms of enzyme action and for developing enzyme inhibitors that could serve as therapeutic agents .
Photochemistry
In photochemistry, this compound is studied for its potential applications in light-activated processes. Its unique electronic properties make it a candidate for use in photodynamic therapy, a treatment that uses light to activate a photosensitizing agent to kill cancer cells .
These diverse applications highlight the versatility and importance of 1-(5-(Benzyloxy)-2,4-dichlorophenyl)-5-(3-(trifluoromethyl)phenyl)-1H-1,2,3,4-tetraazole in various fields of scientific research.
properties
IUPAC Name |
1-(2,4-dichloro-5-phenylmethoxyphenyl)-5-[3-(trifluoromethyl)phenyl]tetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl2F3N4O/c22-16-10-17(23)19(31-12-13-5-2-1-3-6-13)11-18(16)30-20(27-28-29-30)14-7-4-8-15(9-14)21(24,25)26/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPRPHNXVXPLLTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C(=C2)N3C(=NN=N3)C4=CC(=CC=C4)C(F)(F)F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl2F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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